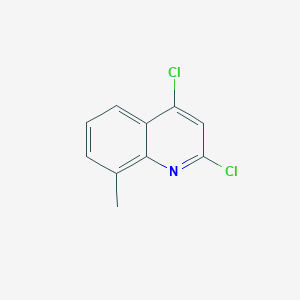

2,4-Dichloro-8-methylquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-3-2-4-7-8(11)5-9(12)13-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGLBSSASWGQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372727 | |

| Record name | 2,4-dichloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102878-20-6 | |

| Record name | 2,4-Dichloro-8-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102878-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reduction of the Quinoline Ring:

Catalytic hydrogenation is a common method for the reduction of the heterocyclic ring in quinolines. The hydrogenation of 8-methylquinoline (B175542) over a ruthenium catalyst has been shown to produce 8-methyl-1,2,3,4-tetrahydroquinoline nih.govresearchgate.netresearchgate.net. This suggests that under similar conditions, the pyridine (B92270) part of the quinoline (B57606) ring in 2,4-dichloro-8-methylquinoline can be selectively reduced.

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would likely lead to the hydrogenation of the N-containing ring. This would result in the formation of 2,4-dichloro-8-methyl-1,2,3,4-tetrahydroquinoline. The conditions for such reactions typically involve a suitable solvent like ethanol (B145695) or ethyl acetate and varying pressures of hydrogen gas. Catalytic transfer hydrogenation, using hydrogen donors like Hantzsch esters or ammonium formate in the presence of a catalyst, presents an alternative, often milder, method to achieve similar reductions nih.govnih.govresearchgate.netrsc.orgrsc.org.

Reductive Dehalogenation:

The chlorine atoms at the C2 and C4 positions are susceptible to removal under certain reductive conditions. This process, known as reductive dehalogenation, can be achieved using various methods, including catalytic hydrogenation or metal hydrides.

Catalytic Hydrogenation for Dehalogenation: While catalytic hydrogenation can reduce the quinoline (B57606) ring, it can also lead to the cleavage of the carbon-chlorine bonds, especially with catalysts like palladium. The selectivity between ring reduction and dehalogenation can be influenced by the catalyst, solvent, and additives. It is plausible that complete reduction could lead to 8-methyl-1,2,3,4-tetrahydroquinoline through a combination of ring hydrogenation and dehalogenation.

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing a variety of functional groups. While their primary role with heterocycles often involves the reduction of C=N bonds, they can also effect dehalogenation of aryl halides. The reaction of 2,4-dichloro-8-methylquinoline with a powerful hydride source could potentially lead to the removal of one or both chlorine atoms. Sodium borohydride (NaBH₄) is a milder reducing agent and might selectively reduce the C=N bond of the quinoline ring, particularly after activation, as seen in the reduction of similar N-heterocycles nih.gov.

The complete reduction of this compound to 8-methyl-1,2,3,4-tetrahydroquinoline would involve both the hydrogenation of the pyridine (B92270) ring and the removal of the two chlorine atoms. This could potentially be achieved in a one-pot reaction under vigorous catalytic hydrogenation conditions or through a multi-step process involving separate reduction and dehalogenation steps.

Table 2: Potential Reductive Transformation Products of this compound

| Starting Material | Reagent/Condition | Plausible Product(s) | Transformation Type |

| This compound | H₂, Pd/C (or other catalysts) | 2,4-Dichloro-8-methyl-1,2,3,4-tetrahydroquinoline | Ring Hydrogenation |

| This compound | H₂, Pd/C (vigorous conditions) | 8-Methylquinoline (B175542) | Reductive Dehalogenation |

| This compound | H₂, Pd/C (vigorous conditions) | 8-Methyl-1,2,3,4-tetrahydroquinoline | Ring Hydrogenation & Reductive Dehalogenation |

| This compound | LiAlH₄ | Products of dehalogenation and/or ring reduction | Reductive Dehalogenation/Reduction |

Chemical Transformations and Derivatization Strategies of 2,4 Dichloro 8 Methylquinoline

Nucleophilic Substitution Reactions at C2 and C4 Positions

The chlorine atoms at the C2 and C4 positions of the quinoline (B57606) ring are susceptible to nucleophilic attack. The C4 position is generally more reactive towards nucleophiles than the C2 position. This differential reactivity allows for selective substitution reactions.

Amination Reactions (e.g., Hydrazination, Azidation)

Hydrazination: The reaction of 2,4-dichloro-8-methylquinoline with hydrazine (B178648) hydrate (B1144303) has been investigated. Interestingly, direct hydrazination of this compound shows inactivity at the C2 position towards nucleophilic displacement by hydrazine. However, modification of the C2 position, for instance, by replacing the chloro group with an ethylthio group, facilitates hydrazinolysis at both the C2 and C4 positions, yielding 2,4-dihydrazino-8-methylquinoline mdpi.com. This highlights the significant role of the leaving group in influencing the outcome of substitution reactions at the C2 position mdpi.com.

Azidation: The introduction of an azido group at the C4 position can be achieved through nucleophilic substitution. For instance, 4-chloro-8-methylquinoline-2(1H)-thione reacts with sodium azide (B81097) to furnish 4-azido-8-methylquinolin-2(1H)-thione mdpi.com. This azido derivative can be further transformed. For example, reaction with triphenylphosphine yields a phosphazene, which upon acid hydrolysis, provides 4-amino-8-methylquinolin-2(1H)-thione mdpi.com.

Palladium-Catalyzed Amination: Palladium-catalyzed amination reactions of dichloroquinolines, including the related 4,8-dichloroquinoline, have been studied with various adamantane-containing amines. These reactions have shown good yields for monoamination products, demonstrating the utility of this method for introducing bulky amine substituents researchgate.net. The choice of ligand, such as BINAP or DavePhos, can be crucial for the success of these reactions, particularly with sterically hindered amines researchgate.net.

Thiation Reactions

Thiation of this compound can be achieved using reagents like thiourea (B124793). When this compound is reacted with a 1:1 molar ratio of thiourea in boiling ethanol (B145695), it yields 4-chloro-8-methylquinoline-2(1H)-thione in a fair yield mdpi.com. This provides a more straightforward route to the 2-thione derivative compared to the thiation of the corresponding quinolinone with phosphorus pentasulfide, which often results in low yields mdpi.com.

Alkoxydehalogenation Studies

While specific studies on the alkoxydehalogenation of this compound were not found in the provided search results, the principles of nucleophilic aromatic substitution suggest that reactions with alkoxides would proceed, with the C4 position being the more likely site of initial attack. The regioselectivity would be influenced by the reaction conditions and the nature of the alkoxide.

Regioselectivity and Chemoselectivity in Transformations

The inherent difference in reactivity between the C2 and C4 positions of this compound is a key factor in determining the regioselectivity of its transformations. The C4-chloro group is generally more labile and susceptible to nucleophilic attack than the C2-chloro group. This is a common feature in 2,4-dichloroquinoline (B42001) systems and is attributed to the greater resonance stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position.

For instance, in reactions with nucleophiles like thiourea, substitution occurs preferentially at the C2 position to form the 2-thione, leaving the C4-chloro group intact mdpi.com. Conversely, as seen in amination reactions of related dichloroquinolines, monoamination often occurs selectively at the C4 position researchgate.net. The chemoselectivity of these reactions can be influenced by various factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

Oxidative and Reductive Transformations of this compound

Oxidative Transformations

The primary site for oxidation in this compound is the methyl group at the C8 position. Strong oxidizing agents can convert this methyl group into a carboxylic acid. While specific studies on the oxidation of this compound are not extensively detailed in the available literature, the transformation of similar substituted quinolines provides a strong precedent. For instance, the oxidation of methyl groups on the quinoline ring to carboxylic acids is a known reaction. A closely related compound, 3,7-dichloroquinoline-8-carboxylic acid, commercially known as quinclorac, is a widely used herbicide, highlighting that the oxidation of the 8-methyl group in a dichlorinated quinoline system is a feasible and recognized transformation researchgate.netnih.gov.

Commonly, this type of oxidation is achieved using powerful oxidizing agents such as potassium permanganate (KMnO₄) in neutral or alkaline conditions, followed by acidification. The reaction proceeds through intermediate oxidation states, such as the corresponding alcohol and aldehyde, before yielding the carboxylic acid.

Plausible Oxidative Pathway:

Oxidation of the Methyl Group: Treatment of this compound with a strong oxidizing agent like potassium permanganate would be expected to yield 2,4-dichloroquinoline-8-carboxylic acid. The reaction would likely involve heating the substrate in an aqueous solution of KMnO₄.

Table 1: Plausible Oxidation Product of this compound

| Starting Material | Reagent | Expected Product |

| This compound | Potassium permanganate (KMnO₄) | 2,4-Dichloroquinoline-8-carboxylic acid |

Reductive Transformations

The reduction of this compound can proceed via two main pathways: the reduction of the quinoline ring system and the reductive dehalogenation of the chloro substituents. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Spectroscopic and Structural Elucidation Techniques in 2,4 Dichloro 8 Methylquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,4-dichloro-8-methylquinoline, providing detailed information about the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum provides definitive evidence for the arrangement of protons on the quinoline (B57606) ring system. In one study, the ¹H NMR spectrum of this compound was recorded, and the chemical shifts confirm the expected structure. sciforum.net The aromatic protons of the benzene (B151609) ring moiety appear as a multiplet in the downfield region of 7.20-7.85 ppm. sciforum.net A distinct singlet observed at 6.30 ppm is characteristic of the lone proton at the C3 position of the pyridine (B92270) ring. sciforum.net Furthermore, a sharp singlet at 2.60 ppm corresponds to the three protons of the methyl group at the C8 position. sciforum.net

Detailed experimental ¹³C NMR data for this compound was not available in the reviewed literature. However, based on the known effects of chloro, methyl, and aromatic ring currents in quinoline systems, distinct signals would be expected for each of the 10 carbon atoms in the molecule.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Reference |

|---|---|---|---|---|

| Aromatic (H5, H6, H7) | 7.20 - 7.85 | Multiplet (m) | 3H | sciforum.net |

| H3 | 6.30 | Singlet (s) | 1H | sciforum.net |

| -CH₃ (at C8) | 2.60 | Singlet (s) | 3H | sciforum.net |

While ¹H and ¹³C NMR provide primary structural information, advanced 1D and 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives. These techniques reveal proton-proton and proton-carbon correlations over one or multiple bonds. Specific studies applying these advanced 2D NMR techniques to the parent this compound molecule were not identified in the surveyed literature.

Modern structural analysis often involves correlating experimentally obtained NMR data with theoretical chemical shifts calculated using quantum chemical methods, such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach. This correlation can validate spectral assignments and provide deeper insight into the electronic structure of the molecule. A literature search did not yield studies that specifically perform this correlational analysis for this compound.

Vibrational Spectroscopy (FT-IR, FT-Raman)

The FT-IR spectrum of this compound shows characteristic absorption bands that confirm key structural features. sciforum.net A band observed at 1615 cm⁻¹ is attributed to the C=N stretching vibration within the quinoline ring. sciforum.net The presence of the chlorine substituents is indicated by a C-Cl stretching vibration at 760 cm⁻¹. sciforum.net Comprehensive FT-Raman spectroscopic data for this compound was not found in the reviewed scientific literature.

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| C=N Stretch | 1615 | sciforum.net |

| C-Cl Stretch | 760 | sciforum.net |

Mass Spectrometry and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₀H₇Cl₂N. aablocks.com Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses, such as the sequential loss of chlorine atoms and the elimination of HCN from the quinoline ring system, which is a common fragmentation pathway for quinolines. A detailed experimental mass spectrum and specific fragmentation analysis for this compound were not available in the surveyed literature.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. This technique would allow for the complete and unambiguous determination of the solid-state structure of this compound. However, a search of the scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this specific compound.

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique in the characterization of newly synthesized chemical compounds. This method provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a molecule, which is then compared against the theoretical values calculated from its proposed molecular formula. This comparison is crucial for verifying the empirical formula of the compound and assessing its purity.

In the context of this compound research, elemental analysis serves as a primary method for confirming the successful synthesis of the target molecule. mdpi.com The molecular formula of this compound is established as C₁₀H₇Cl₂N. Based on this formula, the theoretical elemental composition can be calculated. The experimentally determined percentages of carbon, hydrogen, and nitrogen are expected to align closely with these theoretical values. A significant deviation between the experimental and theoretical values would suggest the presence of impurities or that the desired compound was not formed.

The verification process relies on a comparison between the calculated and the experimentally obtained values for the elemental composition. For this compound, the theoretical percentages are as follows:

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 56.63 |

| Hydrogen | H | 3.33 |

| Nitrogen | N | 6.60 |

Note: The table presents the calculated theoretical elemental composition of this compound.

In practice, a synthesized sample of this compound would be subjected to combustion analysis. The resulting experimental data, for instance, might yield values that are very close to the theoretical percentages, thereby confirming the empirical formula and lending strong support to the assigned structure. Research articles detailing the synthesis of quinoline derivatives frequently report the results of elemental analysis as a key piece of characterization data. mdpi.comrasayanjournal.co.insphinxsai.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govaps.org DFT calculations are instrumental in predicting a wide array of molecular properties, from geometries and energies to spectroscopic characteristics. nih.gov For quinoline (B57606) derivatives, DFT has been widely applied to understand their structural parameters, vibrational frequencies, and electronic properties. siftdesk.orgresearchgate.net

Geometry optimization is a fundamental computational procedure used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. mdpi.comnih.gov This process is crucial as the geometric parameters—bond lengths, bond angles, and dihedral angles—profoundly influence the molecule's electronic properties and reactivity. nih.gov DFT methods, particularly with hybrid functionals like B3LYP, are commonly employed for accurate geometry optimization. siftdesk.orgnih.gov

Table 1: Representative Bond Parameters of Related Dichloroquinoline Structures Note: This table presents data from related compounds to illustrate typical geometric parameters. Specific values for 2,4-Dichloro-8-methylquinoline would require a dedicated DFT calculation.

| Parameter | Compound | Value |

| Planarity (Max Deviation) | 2,4-Dichloro-7,8-dimethylquinoline | 0.072 Å nih.govnih.gov |

| Planarity (Max Deviation) | 2,4-Dichloroquinoline (B42001) | 0.0232 Å researchgate.net |

| C-Cl Bond Length | Varies based on position and compound | ~1.74 Å |

| C-N Bond Length | Varies based on position and compound | ~1.32 - 1.37 Å |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comwikipedia.org

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). wikipedia.org This gap is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.orgwuxiapptec.com Conversely, a small gap suggests the molecule is more reactive and easily polarizable. nih.govwuxiapptec.com The HOMO-LUMO gap can be correlated with the excitation energy of the molecule. researchgate.net

For various quinoline derivatives, DFT calculations have been used to determine their HOMO-LUMO energies and the corresponding gap. rjptonline.orgdergipark.org.tr For instance, a study on 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) calculated a HOMO-LUMO gap of approximately 3.75-3.84 eV. dergipark.org.tr Analysis of other substituted quinolines also highlights how different functional groups modify the energies of these frontier orbitals. researchgate.net For this compound, the electron-withdrawing chlorine atoms and the electron-donating methyl group would influence the electron density distribution and thus the energies of the HOMO and LUMO orbitals.

Table 2: Illustrative HOMO-LUMO Gap Data from Related Quinolines Note: Values are for illustrative purposes to show a typical range for related structures.

| Compound | Method | HOMO (eV) | LUMO (eV) | Gap (eV) |

| 2-Chloro-7-methylquinoline-3-carbaldehyde (trans) | DFT/B3LYP | - | - | 3.75 dergipark.org.tr |

| 2-Chloro-7-methylquinoline-3-carbaldehyde (cis) | DFT/B3LYP | - | - | 3.84 dergipark.org.tr |

| A substituted dichloro chalcone | DFT/B3LYP | - | - | ~3.49 nih.gov |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color-coded scheme to identify electron-rich and electron-poor regions. researchgate.net Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

In quinoline derivatives, the nitrogen atom and oxygen atoms (if present) typically show regions of negative potential, indicating their role as sites for electrophilic attack. researchgate.net For this compound, an MEP analysis would likely reveal a negative potential around the quinoline nitrogen atom due to its lone pair of electrons. The regions around the electronegative chlorine atoms would also exhibit negative potential, while the hydrogen atoms and the carbon atoms attached to the chlorines might show positive potential, indicating sites for nucleophilic reactivity.

The Average Local Ionization Energy (ALIE) is another descriptor mapped onto the molecular surface. researchgate.netresearchgate.net It represents the average energy required to remove an electron from any point on the surface. diva-portal.org Regions with low ALIE values indicate sites that are most susceptible to electron loss, thus corresponding to the most reactive sites for electrophilic attack. researchgate.net Conversely, sites with high ALIE values are less likely to be attacked by electrophiles. This provides a complementary view to MEP for predicting reactivity. researchgate.net

Fukui functions are conceptual DFT descriptors that help quantify and pinpoint the most reactive sites within a molecule. researchgate.net They describe the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites for nucleophilic, electrophilic, and radical attacks. researchgate.net

There are three main types of condensed Fukui functions:

f+ : for nucleophilic attack (electron acceptance)

f- : for electrophilic attack (electron donation)

f0 : for radical attack

A site with a high value of f+ is a good candidate for a nucleophilic attack, while a site with a high value of f- is susceptible to an electrophilic attack. researchgate.net By calculating these indices for each atom in this compound, one could create a detailed map of its local reactivity, identifying which carbon or nitrogen atoms are most likely to participate in different types of reactions. This method provides a more quantitative prediction of regioselectivity compared to the qualitative interpretation of MEP maps. researchgate.net

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it into two radical fragments). ucsb.edu It is a fundamental measure of bond strength and a key parameter in understanding the thermal stability of a molecule and the thermodynamics of chemical reactions. chemrxiv.org Bonds with lower BDE values are weaker and more likely to break during chemical processes.

DFT calculations can be used to compute the BDE for each bond within a molecule. For this compound, calculating the BDEs for the C-Cl, C-C, C-N, and C-H bonds would provide critical information about its stability. For example, the C-Cl bonds are often reactive sites in aromatic compounds, and their BDE values would quantify the energy needed for their cleavage. Similarly, the BDE of the C-H bonds in the methyl group would indicate their susceptibility to radical abstraction. This information is invaluable for predicting degradation pathways and reaction mechanisms.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations, dynamics, and thermodynamic properties. mdpi.comchemrxiv.org This technique is particularly useful for understanding the behavior of molecules in different environments (e.g., in solution) and their interactions with other molecules, such as biological targets. nih.gov

For this compound, MD simulations could be employed to study several aspects:

Conformational Stability: To analyze the flexibility of the molecule and the rotational dynamics of the methyl group.

Solvation Effects: To understand how the molecule interacts with solvent molecules and how this affects its structure and properties.

Interaction with Biomolecules: If being investigated as a potential drug candidate, MD simulations can model its binding to a target protein, providing insights into the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity. researchgate.netmdpi.com

MD simulations on quinoline derivatives have been used to investigate the stability of ligand-protein complexes, providing insights that are crucial for drug design. researchgate.netmdpi.com Such simulations would offer a dynamic perspective on this compound, complementing the static picture provided by DFT calculations.

Degradation Pathway Predictions (e.g., Autoxidation, Hydrolysis)

In silico tools are invaluable for predicting the environmental fate and stability of chemical compounds. These systems use expert-derived knowledge bases of reaction rules to forecast potential degradation products under various conditions. nih.govresearchgate.net

Detailed Research Findings: For this compound, predictive models can elucidate pathways for its breakdown through processes like hydrolysis and oxidation.

Hydrolysis : The chlorine atoms attached to the quinoline ring are susceptible to nucleophilic substitution by water. Computational models would predict that the chlorine at the C4 position is likely more reactive towards hydrolysis than the one at C2, due to the electronic influence of the ring nitrogen. The predicted products would be 2-chloro-8-methylquinolin-4-ol and subsequently 8-methylquinoline-2,4-diol.

Autoxidation : Autoxidation involves reaction with atmospheric oxygen, often mediated by light or radical initiators. Predictive software, such as Zeneth, can forecast potential oxidation products. nih.gov For this molecule, likely pathways include:

Oxidation of the methyl group to a hydroxymethyl group (-CH2OH), then to an aldehyde (-CHO), and finally to a carboxylic acid (-COOH).

Hydroxylation of the aromatic rings, leading to the formation of various phenolic derivatives.

Ring-opening reactions following extensive oxidation, breaking down the heterocyclic structure.

These predictions are crucial for assessing the persistence of the compound in the environment and identifying potential toxic metabolites without the need for extensive experimental studies. chemrxiv.orgchemrxiv.org Density functional theory (DFT) calculations can further refine these predictions by modeling the reaction energetics, for instance, by calculating the activation barriers for dechlorination. nih.gov

In Silico Modeling for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstone computational methods in drug discovery and materials science. researchgate.netnih.gov They aim to correlate a molecule's structural or physicochemical properties with its biological activity or a desired material property. researchgate.net

Detailed Research Findings: For this compound, SAR studies would involve creating a virtual library of analogous compounds and correlating their computed properties with a specific activity.

Descriptor Calculation : A wide range of molecular descriptors would be calculated for each analog. These fall into several categories:

1D : Molecular weight, atom counts.

2D : Topological indices, connectivity, measures of shape.

3D : Steric parameters (e.g., molecular volume), electronic properties (e.g., dipole moment, partial charges), and quantum-chemical descriptors (e.g., HOMO/LUMO energies).

Model Building : Using this data, a mathematical model is constructed using statistical or machine learning methods (e.g., multiple linear regression, partial least squares, support vector machines). nih.gov This model takes the form of an equation that links the descriptors to the observed activity.

Application : For a series of quinoline derivatives, a QSAR model could predict their potential as, for example, kinase inhibitors or antibacterial agents. mdpi.com The model would highlight which properties are critical for activity. For instance, analysis might reveal that electronegative groups at the C4 position and hydrophobic substituents at the C8 position enhance activity, guiding the synthesis of more potent compounds. nih.govmdpi.com

| Descriptor Class | Examples | Relevance to this compound Derivatives |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Describes the molecule's ability to engage in electrostatic or charge-transfer interactions. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to how the molecule fits into a binding site or interacts with a surface. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the molecule's lipophilicity, crucial for membrane permeability and binding. |

| Topological | Wiener index, Kier & Hall connectivity indices | Encodes information about molecular size, shape, and branching. |

Application of Machine Learning in Computational NMR-Aided Structural Elucidation

The definitive identification of a chemical structure often relies on Nuclear Magnetic Resonance (NMR) spectroscopy. Computational methods, particularly those enhanced by machine learning (ML), have become indispensable tools for interpreting NMR spectra. frontiersin.orgresearchgate.net

Detailed Research Findings: While the structure of this compound may be unambiguous, ML-enhanced NMR methods are critical in cases where multiple isomers are possible or when dealing with more complex derivatives.

Challenge : Traditional quantum mechanics (QM) methods for predicting NMR chemical shifts (e.g., GIAO-DFT) are computationally expensive, especially for large molecules or for the many conformers that must be averaged. frontiersin.org

Machine Learning Solution : ML models can be trained on vast datasets of QM-calculated NMR data. researchgate.net These models learn the complex relationships between the local atomic environment and the resulting chemical shift. ethz.ch This allows for the rapid and accurate prediction of ¹H and ¹³C NMR spectra for candidate structures with a computational cost thousands of times lower than traditional QM methods. frontiersin.orgarxiv.org

Structural Verification : In a typical workflow, the experimental NMR spectrum of an unknown compound is recorded. Then, ML-powered software predicts the spectra for all plausible isomers. The predicted spectrum that best matches the experimental data identifies the correct structure. Statistical metrics or specialized tools are often used to quantify this match, providing a confidence level in the structural assignment. rsc.org

Integration of Computational Tools for Catalyst and Reaction Design

Computational chemistry is a powerful tool for designing novel catalysts and optimizing reaction conditions, moving from trial-and-error to rational design. mdpi.comresearchgate.netnih.gov For a reactive molecule like this compound, these tools can predict its reactivity and guide the development of selective chemical transformations. rsc.org

Detailed Research Findings: The two chlorine atoms in this compound are prime sites for chemical modification, such as in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Mechanism Elucidation : DFT calculations can be used to map out the entire catalytic cycle of a potential reaction. This involves calculating the structures and energies of all reactants, intermediates, transition states, and products. By identifying the rate-determining step (the transition state with the highest energy), researchers can understand the factors that limit the reaction's efficiency.

Catalyst Design : With a detailed mechanistic understanding, computational tools can be used to design better catalysts. pnnl.gov For instance, if a specific ligand dissociation is the rate-limiting step in a cross-coupling reaction, a virtual library of ligands can be screened in silico. The properties of these ligands (e.g., their steric bulk and electronic properties) can be correlated with the calculated activation energy. This allows for the identification of a ligand that is predicted to lower the energy barrier and thus accelerate the reaction, guiding the experimental chemist to synthesize the most promising catalyst candidates. nih.gov

Academic Applications of 2,4 Dichloro 8 Methylquinoline and Its Derivatives in Advanced Research

Medicinal Chemistry Research Initiatives

The structural framework of quinoline (B57606) is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, underscoring its importance in drug discovery. nih.gov The adaptability of the quinoline scaffold allows for the strategic placement of various functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. nih.gov This characteristic has propelled the development of a vast library of quinoline-based compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The synthetic accessibility and the potential for chemical modification make quinoline and its derivatives, such as those originating from 2,4-dichloro-8-methylquinoline, attractive starting points for the design and synthesis of new therapeutic agents.

Derivatives of this compound are actively investigated for their potential as antimicrobial and anticancer agents. The reactivity of the chloro groups at the 2- and 4-positions allows for the introduction of various nucleophiles, leading to the generation of diverse libraries of compounds for biological screening. nih.govnih.gov

Antimicrobial Activity: The quinoline core is a well-established pharmacophore in the development of antibacterial and antifungal agents. By introducing different amine or thiol-containing moieties at the C2 and C4 positions of the 8-methylquinoline (B175542) scaffold, researchers can explore the structure-activity relationships that govern antimicrobial potency. For instance, the synthesis of 4-aminoquinoline (B48711) derivatives has been a successful strategy in the development of antimalarial drugs like chloroquine. nih.gov Following this precedent, derivatives of this compound can be synthesized and evaluated against a panel of pathogenic bacteria and fungi to identify novel antimicrobial leads.

Anticancer Activity: The quest for novel anticancer agents has led to the extensive investigation of quinoline derivatives. nih.gov The substitution pattern on the quinoline ring plays a crucial role in determining the cytotoxic activity and selectivity against various cancer cell lines. For example, 2,4-disubstituted quinolines have demonstrated significant anticancer potential. austinpublishinggroup.com The synthesis of N-aryl and N-heteroaryl substituted 4-amino-8-methylquinolines from this compound provides a pathway to new compounds with potential antiproliferative effects. These compounds can be screened against a variety of cancer cell lines to determine their efficacy and to identify lead structures for further development.

| Compound Type | Target Cancer Cell Lines | Observed Activity |

|---|---|---|

| 4-Aminoquinoline Derivatives | Breast Cancer (MCF-7, MDA-MB-468) | Potent cytotoxic effects, with some derivatives outperforming chloroquine. nih.gov |

| 2,4-Disubstituted Quinolines | Various solid tumors | Significant anticancer activity has been reported for this class of compounds. austinpublishinggroup.com |

| 8-Hydroxyquinoline (B1678124) Derivatives | Various human carcinoma cell lines | Showed remarkable cytotoxicity against several human tumor cell lines. nih.gov |

A key mechanism through which many quinoline-based antibacterial and anticancer agents exert their effect is the inhibition of topoisomerase enzymes, such as DNA gyrase and topoisomerase IV in bacteria, and topoisomerase I and II in human cells. nih.govnih.gov These enzymes are essential for managing DNA topology during replication, transcription, and repair. Their inhibition leads to DNA damage and ultimately cell death.

Derivatives synthesized from this compound can be investigated for their ability to inhibit these crucial enzymes. By designing molecules that can intercalate into DNA or bind to the enzyme-DNA complex, researchers can develop potent topoisomerase poisons. Mechanistic studies, including enzyme inhibition assays and molecular modeling, are essential to understand how these compounds interact with their targets and to guide the design of more effective inhibitors.

Systematic modification of the this compound scaffold is crucial for establishing structure-activity relationships (SAR). nih.gov By synthesizing a series of analogs with variations at the C2, C4, and other positions, and evaluating their biological activity, researchers can identify the key structural features required for potency and selectivity. For example, the nature of the substituent at the 4-position of the quinoline ring can significantly impact anticancer activity. rsc.org

Lead optimization involves refining the structure of a promising hit compound to improve its efficacy, selectivity, and pharmacokinetic properties. rsc.org This iterative process of design, synthesis, and testing is fundamental to the development of new drug candidates. The versatility of this compound as a starting material facilitates the rapid generation of analogs for SAR studies and lead optimization.

| Structural Modification | Observed Impact on Activity |

|---|---|

| Substitution at C4-position with different amines | Significant influence on cytotoxicity against cancer cell lines. nih.gov |

| Nature of substituent at C2-position | Affects the overall biological activity profile of the quinoline derivative. rsc.org |

| Presence of 8-methyl group | Can influence binding affinity and selectivity for biological targets. |

Advanced Materials Science Applications

Beyond its applications in medicine, the quinoline scaffold is also a valuable component in the design of advanced materials, particularly in the development of sensors and dyes. mdpi.comnih.gov The photophysical properties of quinoline derivatives can be tailored through chemical modification, making them suitable for a range of optical applications.

The inherent fluorescence of the quinoline ring system can be modulated by the introduction of various functional groups. ou.ac.lknih.gov This property is exploited in the design of fluorescent chemosensors for the detection of metal ions and other analytes. Derivatives of this compound can be functionalized with specific recognition moieties that bind to a target analyte, resulting in a change in the fluorescence signal. For instance, 8-hydroxyquinoline derivatives are well-known for their ability to form fluorescent complexes with metal ions. nih.govou.ac.lk

Furthermore, the extended π-conjugated system of quinoline derivatives makes them suitable for use as dyes. By modifying the substituents on the quinoline ring, the absorption and emission wavelengths can be tuned across the visible spectrum. This allows for the development of novel dyes for various applications, including in imaging and as components in organic light-emitting diodes (OLEDs).

Supramolecular Chemistry and Self-Assembly (e.g., π-π Stacking Interactions)

The quinoline scaffold, a constituent of this compound, is a significant structural motif in the field of supramolecular chemistry. acs.org While this area has seen less exploration compared to other applications of quinoline, its inherent electronic properties make it a candidate for forming organized molecular structures through non-covalent interactions. acs.org Among these, π-π stacking interactions are particularly noteworthy. These forces are crucial in the formation of self-assembled drug-delivery systems, as they can link molecules without altering their fundamental structure and functional properties. nih.gov

Table 1: Examples of π-π Stacking Interactions in Quinoline Derivatives

| Quinoline Derivative System | Type of Interaction | Observed Distance (Å) | Reference |

| Mercury(II) iodide complex with methyl 2-(quinolin-8-yloxy)acetate | Intermolecular face-to-face π-π stacking | 3.563 (centroid-centroid) | researchgate.net |

| Cocrystals of 4-methylquinoline (B147181) and substituted benzoic acids | π-π stacking between quinoline ring systems | Not specified | nih.gov |

| S-Quinolin-2-ylmethyldithiocarbazate | Parallel stacking of quinoline ring pairs | ~3.4 (mean separation) | researchgate.net |

Catalysis Research

The 8-methylquinoline framework, present in this compound, is a valuable substrate in the development of ligands for transition metal-catalyzed reactions. The nitrogen atom within the quinoline ring acts as a chelating agent, facilitating the formation of stable cyclometallated complexes with various transition metals. mdpi.comresearchgate.net This property is fundamental to its application in catalysis.

Derivatives of 8-methylquinoline have been synthesized and employed as ligands in a range of metal-catalyzed processes. For example, substituted 8-methylquinolines have been used to create Palladium(II) complexes that catalyze the regioselective aerobic oxidation of the methyl group. rsc.org Furthermore, quinoline-appended antimony(III) ligands, such as tri(quinolin-8-yl)-λ³-stibane, have been synthesized and used to form platinum(II) complexes. acs.org Similarly, high-valent antimony(V) ligands derived from 8-quinoline have been used to synthesize rhodium-antimony complexes. nih.gov The synthetic versatility of the this compound molecule allows for nucleophilic substitution at the chloro-positions, enabling the introduction of various coordinating groups to create novel multidentate ligands. mdpi.comresearchgate.net These tailored ligands can then be coordinated with metals like palladium, rhodium, and platinum to generate catalysts for specific organic transformations. rsc.orgacs.orgnih.gov

Table 2: Metal Complexes with Quinoline-Based Ligands

| Metal | Quinoline Ligand Type | Application/Reaction | Reference |

| Palladium(II) | Substituted 8-methylquinolines | Catalytic aerobic oxidation | rsc.org |

| Platinum(II) | Tri(quinolin-8-yl)-λ³-stibane | Synthesis of Pt-Sb complexes | acs.org |

| Rhodium(I) | Tri(8-quinolinyl)antimony dihalides | Synthesis of Rh-Sb complexes with X- and Z-type interactions | nih.gov |

The synthesis and application of quinoline derivatives are increasingly being viewed through the lens of green chemistry. Traditional methods for synthesizing quinolines often involve hazardous reagents, high temperatures, and extended reaction times, leading to significant environmental concerns. nih.gov Consequently, there is a substantial research effort aimed at developing more sustainable and environmentally benign synthetic routes. nih.govacs.org

Agrochemical Research and Development

The quinoline scaffold is a "privileged structure" in the discovery of new pesticides, with numerous derivatives exhibiting a wide range of biological activities relevant to agriculture. nih.govacs.org Research has shown that quinoline compounds possess fungicidal, insecticidal, and herbicidal properties. researchgate.netacs.orgmdpi.commdpi.com

In the area of fungicidal research, chlorinated quinolines have demonstrated notable activity. nih.gov Various substituted quinoline derivatives have been found to be effective against a range of plant pathogenic fungi, including Sclerotinia sclerotiorum and Botrytis cinerea. acs.orgmdpi.comacs.org Some novel fluorinated quinoline analogs have shown good antifungal activity, with certain compounds exhibiting over 80% inhibition against S. sclerotiorum at a concentration of 50 µg/mL. mdpi.com The mechanism of action for some of these derivatives is believed to involve causing abnormal morphology of cell membranes, leading to increased permeability and the release of cellular contents. acs.org

Regarding insecticidal applications, derivatives of quinoline have been synthesized and tested against various insect pests. researchgate.netnih.gov For example, chlorinated quinolines modified with pyrazole (B372694) and pyrazine (B50134) moieties have shown moderate insecticidal activity against the red palm weevil. nih.gov Other studies have identified quinoline derivatives with activity against pests like Plutella xylostella and Mythimna separata. researchgate.net

Furthermore, the quinoline core is present in some herbicidal compounds. Imazaquin, for instance, is a herbicide containing a quinolinecarboxylic acid moiety, which acts by inhibiting the acetohydroxy acid synthase (AHAS) enzyme, crucial for the synthesis of essential amino acids in plants. wikipedia.org The structural features of this compound make it a viable starting point for the synthesis of new derivatives to be screened for potential agrochemical applications. nih.govacs.org

Table 3: Agrochemical Activity of Quinoline Derivatives

| Activity Type | Target Organism/Pest | Example of Quinoline Derivative Class | Reference |

| Fungicidal | Sclerotinia sclerotiorum, Botrytis cinerea | 2,8-bis(trifluoromethyl)-4-quinolinol derivatives | acs.org |

| Fungicidal | Sclerotinia sclerotiorum | Fluorinated quinoline analogs | mdpi.com |

| Insecticidal | Red Palm Weevil (Rhynchophorus ferrugineus) | Chlorinated quinolines with pyrazole/pyrazine moieties | nih.gov |

| Insecticidal | Plutella xylostella, Mythimna separata | Quinoline derivatives with perfluoropropanyl moiety | researchgate.net |

| Herbicidal | Broad spectrum of weeds | Imazaquin (a quinolinecarboxylic acid derivative) | wikipedia.org |

Challenges and Future Directions in 2,4 Dichloro 8 Methylquinoline Research

Development of More Efficient and Sustainable Synthetic Routes

The classical methods for synthesizing the quinoline (B57606) scaffold, such as the Skraup, Doebner-von Miller, and Combes syntheses, are often hampered by significant drawbacks. nih.gov These traditional routes can involve harsh reaction conditions, long reaction times, the use of hazardous chemicals, and complex work-up procedures, all of which contribute to a negative environmental and economic impact. nih.gov For instance, the synthesis of 2,4-Dichloro-8-methylquinoline can be achieved through the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one using a mixture of phosphoryl chloride and phosphorus pentachloride. mdpi.com While effective, this method utilizes reagents that are sensitive to moisture and can generate corrosive byproducts.

The future of this compound synthesis lies in the adoption of green chemistry principles. Researchers are increasingly focused on developing synthetic pathways that are not only efficient in terms of yield but also environmentally benign. nih.gov This includes the exploration of one-pot syntheses, the use of less hazardous solvents and reagents, and the implementation of catalytic systems that can be recycled and reused. The goal is to create streamlined processes that minimize waste and energy consumption, making the production of this compound and its derivatives more sustainable in the long term.

Addressing Regioselectivity and Stereoselectivity Challenges

Regioselectivity, the preference for a chemical reaction to occur at one position over another, is a critical challenge in the functionalization of this compound. wikipedia.org The two chlorine atoms at the C2 and C4 positions of the quinoline ring exhibit different reactivities, which can be exploited for selective substitution reactions. For the closely related 2,4-dichloroquinoline (B42001), it has been demonstrated that the chloro group at the C2 position is more susceptible to oxidative addition with a palladium catalyst due to the electron-withdrawing effect of the adjacent nitrogen atom. nih.gov This inherent difference in reactivity allows for regioselective reactions, such as the Sonogashira coupling, to proceed preferentially at the C2 position. nih.gov

However, controlling this selectivity can be challenging, and in some cases, the formation of the C4-substituted product cannot be entirely ruled out. nih.gov Future research will need to focus on developing a deeper understanding of the factors that govern regioselectivity in nucleophilic aromatic substitution (SNAr) reactions involving this compound. This includes a systematic study of the influence of solvents, temperature, catalysts, and the nature of the nucleophile on the reaction outcome.

While stereoselectivity is more commonly associated with reactions involving chiral centers, it can become a significant consideration when this compound is used as a scaffold for the synthesis of more complex, biologically active molecules that may contain stereogenic centers. The development of stereoselective synthetic methods, potentially utilizing chiral catalysts or enzymatic transformations, will be crucial for accessing specific stereoisomers of this compound derivatives. mdpi.com

Table 1: Comparison of Reactivity at C2 and C4 Positions in Dichloro-heterocyclic Compounds

| Position | Relative Reactivity in Nucleophilic Aromatic Substitution | Controlling Factors |

|---|---|---|

| C2 | Generally more reactive in compounds like 2,4-dichloroquinoline | Electron-withdrawing effect of the ring nitrogen, coordination of the catalyst to the nitrogen atom nih.gov |

| C4 | Generally less reactive but can be targeted under specific conditions | Steric hindrance, electronic effects of substituents, nature of the incoming nucleophile |

Advanced Characterization Techniques for Complex Derivatives

The characterization of this compound and its derivatives is routinely performed using standard analytical techniques such as mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy (1H-NMR and 13C-NMR). mdpi.commdpi.com However, the synthesis of more complex derivatives can lead to challenges in structural elucidation. For instance, the high reactivity of the chloro substituents can sometimes lead to instability and hydrolysis, where the compound reverts to a precursor, complicating spectral interpretation. mdpi.com

Future research will likely involve the application of more advanced and powerful characterization techniques to overcome these challenges. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide invaluable information for unambiguously assigning the structure of complex derivatives and confirming the regioselectivity of substitution reactions. In cases of crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information. The development of robust analytical methods to handle potentially unstable derivatives will be crucial for ensuring the accurate characterization of novel compounds derived from this compound.

Computational Chemistry for Predictive Modeling and Rational Design

Computational chemistry is emerging as a powerful tool to accelerate research and development in chemical sciences. walshmedicalmedia.comnih.govresearchgate.net In the context of this compound, quantum mechanical methods like Density Functional Theory (DFT) can be employed to predict molecular properties and reaction outcomes. walshmedicalmedia.com For example, DFT calculations can help to understand the regioselectivity of nucleophilic aromatic substitution reactions by determining the relative activation energies for nucleophilic attack at the C2 and C4 positions. nih.gov By calculating the LUMO (Lowest Unoccupied Molecular Orbital) coefficients, researchers can identify the more electrophilic carbon atom, which is more susceptible to nucleophilic attack. nih.gov

The integration of machine learning with computational chemistry offers a promising avenue for the rational design of novel this compound derivatives with desired properties. nih.govresearchgate.net Machine learning models can be trained on existing experimental data to predict the biological activity or physicochemical properties of new, unsynthesized compounds. walshmedicalmedia.com This predictive modeling can help to prioritize synthetic targets, thereby saving significant time and resources in the laboratory. The future will likely see an increased synergy between computational and experimental approaches, enabling a more efficient and targeted exploration of the chemical space around the this compound scaffold.

Expanding the Scope of Academic Applications

Currently, this compound serves as a valuable intermediate in organic synthesis. Its derivatives have been explored for various applications, leveraging the broader interest in the biological activities of the quinoline scaffold. nih.govdaneshyari.com However, the full potential of this specific compound in academic research is yet to be realized.

Future research is expected to expand the academic applications of this compound beyond its current use. This could involve its use as a building block for the synthesis of novel ligands for catalysis or as a scaffold for the development of new fluorescent probes for chemical sensing. The unique electronic properties of the quinoline ring system, modified by the dichloro and methyl substituents, could be harnessed for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). researchgate.net As our understanding of the fundamental chemistry of this compound grows, so too will the scope of its applications in diverse areas of academic inquiry.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-hydroxy-8-methylquinolin-2(1H)-one |

| Phosphoryl chloride |

| Phosphorus pentachloride |

| 2,4-dichloroquinoline |

Q & A

Q. How to evaluate the biological activity of this compound derivatives against bacterial targets?

- Methodological Answer : Perform MIC (Minimum Inhibitory Concentration) assays using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Structure-activity relationships (SAR) are established by modifying substituents (e.g., replacing Cl with Br) and comparing IC₅₀ values via dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.